Bienvenue dans la boutique en ligne BenchChem!

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building blocks

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone (CAS 1386462-22-1, synonym TPA) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family—a fused bicyclic system comprising a pyrazole ring annulated to a pyridine ring with an acetyl substituent at the C-3 position. With molecular formula C₈H₇N₃O and molecular weight 161.16 g·mol⁻¹, the compound exists as a white crystalline solid at ambient temperature, exhibits low aqueous solubility, and possesses one hydrogen bond donor (N1-H), three hydrogen bond acceptors, a topological polar surface area (TPSA) of 58.6 Ų, and a predicted XlogP of 0.5.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1386462-22-1
Cat. No. B1376129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone
CAS1386462-22-1
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=NNC2=C1C=CN=C2
InChIInChI=1S/C8H7N3O/c1-5(12)8-6-2-3-9-4-7(6)10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyMTNYZRKKKMERFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone (CAS 1386462-22-1): Chemical Class, Scaffold Identity, and Procurement Baseline


1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone (CAS 1386462-22-1, synonym TPA) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family—a fused bicyclic system comprising a pyrazole ring annulated to a pyridine ring with an acetyl substituent at the C-3 position . With molecular formula C₈H₇N₃O and molecular weight 161.16 g·mol⁻¹, the compound exists as a white crystalline solid at ambient temperature, exhibits low aqueous solubility, and possesses one hydrogen bond donor (N1-H), three hydrogen bond acceptors, a topological polar surface area (TPSA) of 58.6 Ų, and a predicted XlogP of 0.5 . It is commercially supplied as a research chemical—typically at 95% purity—and is classified as a synthetic intermediate and building block for pharmaceutical R&D, fragment-based drug discovery (FBDD), and heterocyclic chemistry .

Why Generic In-Class Substitution Fails for 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone (CAS 1386462-22-1)


Pyrazolopyridine building blocks cannot be treated as interchangeable commodities because subtle variations in acetyl substitution position (C-3 vs. N-1), ring fusion geometry ([3,4-c] vs. [4,3-c] vs. [4,3-b]), and the presence or absence of an N1-H hydrogen bond donor fundamentally alter hydrogen-bonding capacity, tautomeric behavior, synthetic growth-vector accessibility, and biological target engagement profiles [1][2]. The C-3-acetyl substitution pattern preserved in CAS 1386462-22-1 maintains an unsubstituted N1-H that is critical for ATP-site hinge-binding interactions in kinase inhibition (GSK3α/β, CLK1, DYRK1A, Pim), enables tandem C-3 borylation/Suzuki–Miyaura cross-coupling for fragment elaboration in FBDD workflows, and supports N1–H/N2–H prototropic tautomerism—a feature absent in N-acetyl positional isomers [1][2][3]. The quantitative evidence below demonstrates that procurement decisions based solely on scaffold name or molecular formula without verifying substitution regiochemistry risk selecting a compound with fundamentally different physicochemical properties, synthetic utility, and biological relevance.

Quantitative Differentiation Evidence for 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone (CAS 1386462-22-1) vs. Closest Analogs


C-3 vs. N-1 Acetyl Regiochemistry: Topological Polar Surface Area and Hydrogen Bond Donor Count Differentiation

The target compound (C-3 acetyl substitution, CAS 1386462-22-1) exhibits a TPSA of 58.6 Ų and one hydrogen bond donor (N1-H), compared to the N-acetyl positional isomer 1-(1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone (CAS 52090-67-2), which has a TPSA of 47.8 Ų and zero hydrogen bond donors . The target compound also possesses one rotatable bond (acetyl C–C) versus zero for the N-acetyl isomer, reflecting different conformational flexibility . These differences arise directly from the acetyl group attachment point: C-3 acylation preserves the pyrazole N1-H, while N-1 acylation caps this position, eliminating hydrogen bond donation capability and reducing polar surface area by 10.8 Ų.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building blocks

Fragment-Based Drug Discovery: C-3 Growth-Vector Accessibility for Tandem Borylation/Suzuki–Miyaura Cross-Coupling

The pyrazolo[3,4-c]pyridine scaffold with a free C-3 position—as in the target compound where C-3 bears an acetyl group that can be further elaborated or used as a directing group—enables systematic fragment elaboration via tandem borylation and Suzuki–Miyaura cross-coupling at C-3, as explicitly demonstrated by Bedwell et al. (2023) [1]. In contrast, the N-acetyl isomer (CAS 52090-67-2) has its acetyl group at N-1, blocking the site of N-functionalization and fundamentally altering the accessible growth-vectors. The Bedwell study establishes that C-3 is one of four key diversification points (alongside N-1, N-2, C-5, and C-7) for hit-to-lead progression, and demonstrates that C-3 borylation proceeds efficiently to generate boronate ester intermediates suitable for Suzuki–Miyaura coupling [1].

Fragment-based drug discovery Synthetic methodology C–C cross-coupling

N1-H Hydrogen Bond Donor Requirement for Kinase Hinge Binding: Scaffold-Level Structure–Activity Relationship

The 2017 structure–activity relationship (SAR) study by Sklepari et al. on substituted pyrazolo[3,4-c]pyridines explicitly demonstrated that the presence of a pyrazole N1-H is crucial for inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases [1]. Docking calculations revealed that the pyrazole N1 and N2 nitrogens form two essential hydrogen bonds with the D133 carbonyl of the kinase hinge region, while capping of N1 (e.g., via N-alkylation or N-acylation) diminishes activity by eliminating one of these critical hydrogen bonds [1]. The target compound (CAS 1386462-22-1), bearing a C-3 acetyl group with an intact N1-H, retains this pharmacophoric feature. The N-acetyl isomer (CAS 52090-67-2) lacks N1-H entirely and would be predicted to show significantly reduced or abolished kinase hinge-binding capacity. In the 2017 study, the most active analogues showed IC₅₀ values of 0.4–1.0 µM against GSK3α/β when N1-H was preserved [1].

Kinase inhibition Structure–activity relationship GSK3β CLK1 DYRK1A

Regioisomeric Fusion Pattern Differentiation: [3,4-c] vs. [4,3-c] Pyrazolopyridine Physicochemical and Coordination Chemistry Profiles

A direct head-to-head study by Swarbrook et al. (2022) demonstrated that the pyrazolo[3,4-c]pyridine (HL2) and pyrazolo[4,3-b]pyridine (HL1) backbones, while isomeric, produce substantially different coordination assemblies with zinc(II): the resulting MOFs exhibit different pore sizes, total pore volumes, surface areas, and CO₂ uptake performance due to the subtle geometric change in the position of the backbone pyridyl nitrogen atom [1]. Separately, the [4,3-c] regioisomer 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone (CAS 1386462-21-0) has a predicted density of 1.344±0.06 g·cm⁻³ and aqueous solubility of approximately 7.1 g·L⁻¹ (25 °C), while corresponding experimental or predicted values for the [3,4-c] target compound differ in solubility profile due to altered crystal packing . The InChI Key differentiation (MTNYZRKKKMERFV for [3,4-c] vs. NEKLCULYKNDYBM for [4,3-c]) provides unambiguous identity verification .

Coordination chemistry Metal-organic frameworks Ligand design Regioisomer comparison

Tautomeric N1-H/N2-H Equilibrium: Biological Recognition Implications vs. N-Acetyl Isomer

The pyrazolo[3,4-c]pyridine scaffold with a free N1-H/N2-H system (as in the target compound) undergoes prototropic tautomerism, with the N1-H tautomer predominating in DMF solution for all tested 7-substituted derivatives, as established by Lougiakis et al. (2006) using ¹³C and ¹⁵N NMR chemical shifts, heteronuclear ¹H–¹⁵N and ¹H–¹³C spin–spin couplings, and X-ray crystallography [1]. This tautomeric equilibrium is biologically significant: in the related formycin nucleoside antibiotics, the N1-H tautomer predominates (>94% in aqueous solution), and a shift toward the N2-H form occurs upon enzyme binding, suggesting that tautomeric state influences biomolecular recognition [1]. In contrast, the N-acetyl isomer (CAS 52090-67-2) has zero exchangeable protons on the pyrazole ring and cannot exhibit N1–H/N2–H tautomerism, eliminating this dimension of molecular recognition .

Prototropic tautomerism Molecular recognition NMR characterization Scaffold validation

Commercial Availability, Purity Profile, and Procurement Cost Differentiation vs. N-Acetyl Isomer

Commercial sourcing data reveal distinct procurement profiles. The target compound (CAS 1386462-22-1) is available from Beyotime at 95% purity in 1 g quantity at ¥9,644.00 (~US$1,340), while the N-acetyl positional isomer (CAS 52090-67-2) is available from Macklin at 95% purity at ¥1,235/1 g (~US$172)—an approximately 7.8-fold price differential . The [4,3-c] regioisomer (CAS 1386462-21-0) is priced equivalently to the target compound at Beyotime (¥9,644.00/1 g, 95%) . Multiple vendors supply the target compound at purities ranging from 95% to 98%, including Leyan (95%+), MolCore (98%), and Bidepharm (95%+) . The parent scaffold 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6) is available at 97% purity with a melting point of 100–108 °C, providing a lower-cost unsubstituted alternative (MW 119.12 vs. 161.16) for initial scaffold exploration .

Chemical procurement Building block sourcing Purity comparison Cost analysis

Optimal Research and Industrial Application Scenarios for 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone (CAS 1386462-22-1)


Fragment-Based Drug Discovery: C-3 Elaboration via Tandem Borylation/Suzuki–Miyaura Cross-Coupling

The target compound is optimally deployed as a fragment starting point in FBDD campaigns targeting kinases (Pim-1/2/3, GSK3α/β, CLK1, DYRK1A) where the pyrazolo[3,4-c]pyridine scaffold has demonstrated picomolar to low-micromolar biochemical potency [1][2]. The C-3 acetyl group serves as a synthetic handle while leaving N1-H available for hinge-binding hydrogen bonds. As demonstrated by Bedwell et al. (2023), the C-3 position can be elaborated via tandem borylation and Suzuki–Miyaura cross-coupling to generate diverse 3-aryl/heteroaryl analogues, emulating a hit-to-lead pathway [1]. Researchers should verify that the purchased material is the C-3 acetyl isomer (CAS 1386462-22-1, InChI Key MTNYZRKKKMERFV) and not the N-acetyl positional isomer (CAS 52090-67-2), which lacks the critical N1-H pharmacophore and has fundamentally different growth-vector accessibility .

Kinase Inhibitor Medicinal Chemistry: ATP-Competitive Scaffold with Validated Hinge-Binding Motif

For kinase inhibitor design programs, the target compound provides a pre-functionalized pyrazolo[3,4-c]pyridine core with a C-3 acetyl substituent suitable for further derivatisation while preserving the N1-H/N2-H hydrogen bond donor pair essential for ATP-site hinge binding [1]. The 2017 SAR study by Sklepari et al. established that N1-capping abolishes or severely diminishes kinase inhibitory activity, making the C-3 substitution pattern of the target compound the correct choice for maintaining kinase affinity [1]. The co-crystal structure of a related 6-azaindazole fragment with Pim-1 kinase (PDB: 5DIA) confirms the binding mode of the pyrazolo[3,4-c]pyridine core in the ATP pocket, with the pyrazole nitrogens engaging the hinge region [2]. The target compound can serve as a starting point for developing selective GSK3β, CLK1, DYRK1A, or pan-Pim inhibitors with demonstrated IC₅₀ values in the 0.4–4.5 µM range for elaborated analogues [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis: [3,4-c] Isomer-Specific Ligand Design

The [3,4-c] fusion pattern of the target compound's scaffold determines the spatial orientation of the pyridyl nitrogen atom, which directly influences coordination geometry, binding affinity, and MOF architecture. Swarbrook et al. (2022) demonstrated that the parent heterocycles pyrazolo[3,4-c]pyridine (HL2) and pyrazolo[4,3-b]pyridine (HL1) generate isomeric MOFs with zinc(II) that exhibit substantially different pore sizes, total pore volumes, and CO₂ uptake performance [1]. The N1-H of the target compound additionally enables deprotonation to form anionic azolate ligands with strong metal–azolate bonding, contributing to hydrolytic stability of the resulting coordination assemblies [1]. For researchers developing functional MOFs, coordination polymers, or metallosupramolecular systems, the target compound's specific [3,4-c] fusion geometry is non-interchangeable with other pyrazolopyridine regioisomers.

Synthetic Methodology Development: Multivectorial Functionalisation of Heterocyclic Cores

The target compound serves as a model substrate for developing and validating synthetic methodologies for heterocycle functionalisation. Its four distinct growth-vectors (N-1, N-2, C-3, C-5, and C-7 positions on the pyrazolo[3,4-c]pyridine scaffold) provide multiple sites for selective elaboration, as systematically demonstrated by Bedwell et al. (2023) using protection-group chemistry, N-alkylation, C–H borylation, Buchwald–Hartwig amination, and directed metalation/Negishi cross-coupling [1]. The C-3 acetyl group provides a convenient spectroscopic handle (¹H NMR: methyl singlet at δ ~2.7 ppm; ¹³C NMR: carbonyl at δ ~195 ppm) for reaction monitoring, while the distinct InChI Key (MTNYZRKKKMERFV-UHFFFAOYSA-N) enables unambiguous database registration and literature traceability [2]. This makes the compound valuable for methodology groups developing new C–H functionalisation, cross-coupling, or late-stage diversification protocols on nitrogen-rich heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.